

# Technical Guide: Physicochemical and Synthetic Insights into Phenylpropanoic Acid Derivatives

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## Compound of Interest

Compound Name: 2-Amino-2-(4-sulfophenyl)propanoic acid

Cat. No.: B063739

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document aims to provide a comprehensive technical overview of **2-Amino-2-(4-sulfophenyl)propanoic acid**. However, a specific CAS number for this compound could not be identified in publicly available databases as of November 2025. The data presented herein is a compilation based on publicly accessible information for structurally related compounds and should be interpreted as a representative guide.

## Introduction

**2-Amino-2-(4-sulfophenyl)propanoic acid** belongs to the class of unnatural amino acids, which are of significant interest in medicinal chemistry and drug development. These compounds serve as valuable building blocks for creating novel peptides and small molecule therapeutics with potentially enhanced efficacy, stability, and unique pharmacological profiles. The introduction of a sulfonyl group onto the phenyl ring is anticipated to modulate the compound's polarity, solubility, and pharmacokinetic properties. This guide provides an overview of the available data on this compound and its close analogs.

## Physicochemical Properties

Quantitative data for **2-Amino-2-(4-sulfophenyl)propanoic acid** is not readily available. The following table summarizes the physicochemical properties of structurally similar compounds to provide a comparative reference.

Compound Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Reference
2-Amino-2-phenylpropanoic acid	6945-32-0	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub>	165.19	[1]
2-Amino-2-(4-chlorophenyl)propanoic acid	4895-98-1	C <sub>9</sub> H <sub>10</sub> ClNO <sub>2</sub>	199.63	[2][3]
2-Amino-2-(3-fluorophenyl)propanoic acid	328-81-4	C <sub>9</sub> H <sub>10</sub> FNO <sub>2</sub>	183.18	[4]
2-Amino-2-(2-chlorophenyl)propanoic acid	500698-02-2	C <sub>9</sub> H <sub>10</sub> ClNO <sub>2</sub>	199.63	[5]
2-Amino-2-(4-phosphonophenyl)propanoic acid	169209-65-8	C <sub>9</sub> H <sub>12</sub> NO <sub>5</sub> P	245.17	[6]

## Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **2-Amino-2-(4-sulfophenyl)propanoic acid** are not described in the available literature. However, general synthetic routes for related amino acid derivatives can be adapted. A common approach involves the Strecker synthesis or modifications thereof, starting from a corresponding ketone.

### Representative Experimental Protocol: Synthesis of a 2-Aryl-2-aminopropanoic Acid Derivative (General Approach)

This protocol is a generalized representation and would require optimization for the specific synthesis of **2-Amino-2-(4-sulfophenyl)propanoic acid**.

### Step 1: Formation of the $\alpha$ -aminonitrile

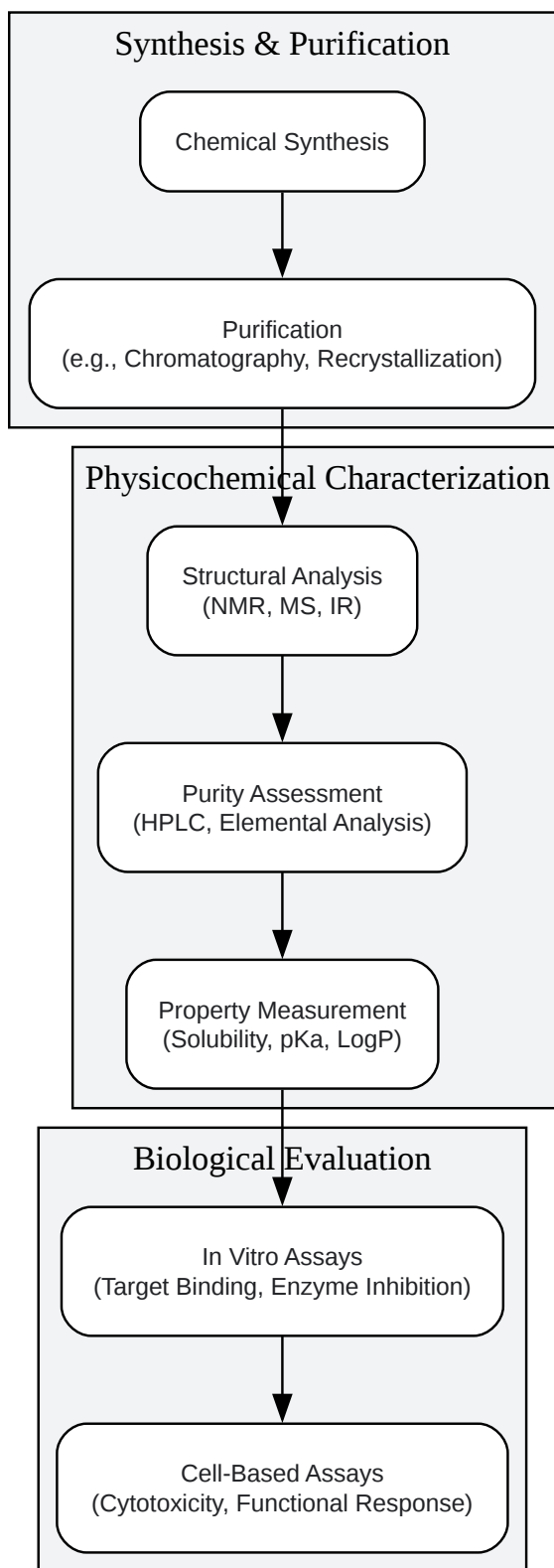
- To a solution of the starting ketone (e.g., 4-acetylbenzenesulfonic acid) in a suitable solvent (e.g., aqueous ammonia or an alcohol/water mixture), add a stoichiometric equivalent of an amine source (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide).
- Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (typically several hours to overnight).
- Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).
- Upon completion, quench the reaction and extract the  $\alpha$ -aminonitrile product into an organic solvent.
- Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

### Step 2: Hydrolysis of the $\alpha$ -aminonitrile to the $\alpha$ -amino acid

- Treat the crude  $\alpha$ -aminonitrile with a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide solution).
- Heat the mixture to reflux for several hours to effect complete hydrolysis of the nitrile group to a carboxylic acid.
- Monitor the hydrolysis by TLC or HPLC.
- After completion, cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.
- Collect the solid product by filtration, wash with a cold solvent (e.g., water or ethanol), and dry under vacuum.
- Further purification can be achieved by recrystallization or chromatography if necessary.

## Logical Workflow for Compound Characterization

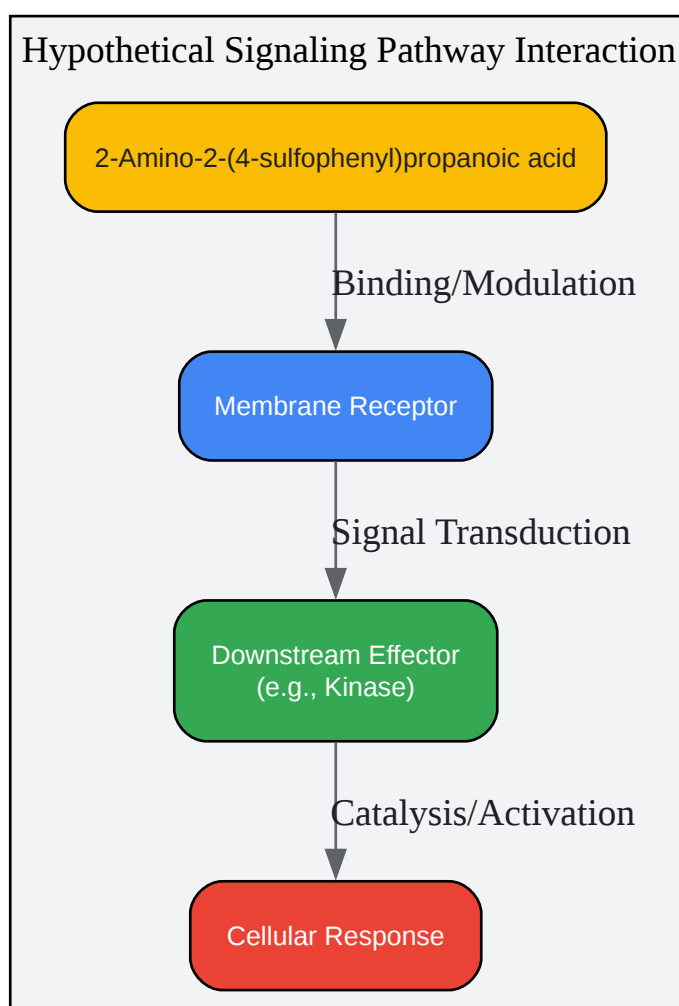
The following diagram illustrates a typical workflow for the characterization and initial biological screening of a newly synthesized compound like **2-Amino-2-(4-sulfophenyl)propanoic acid**.



[Click to download full resolution via product page](#)*Workflow for Novel Compound Characterization*

## Potential Signaling Pathway Interactions

Specific signaling pathways involving **2-Amino-2-(4-sulfophenyl)propanoic acid** have not been elucidated. However, as an analog of phenylalanine, it could potentially interact with pathways involving amino acid metabolism or act as an antagonist or allosteric modulator of receptors that bind aromatic amino acids. The following diagram depicts a hypothetical interaction with a generic signaling pathway.

[Click to download full resolution via product page](#)*Hypothetical Interaction with a Signaling Pathway*

## Conclusion

While specific experimental data for **2-Amino-2-(4-sulfophenyl)propanoic acid** remains elusive, this technical guide provides a foundational understanding based on its structural analogs. The provided data and general protocols offer a starting point for researchers interested in the synthesis, characterization, and biological evaluation of this and similar unnatural amino acids. Further research is warranted to fully elucidate the properties and potential applications of this compound.

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## References

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